

Application Notes and Protocols for In Vivo Xenograft Model Using EAPB0503

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Compound of Interest

Compound Name: EAPB0503

Cat. No.: B15191385

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Introduction

EAPB0503 is a novel imidazoquinoxaline derivative that has demonstrated significant anti-leukemic activity, particularly in preclinical models of Acute Myeloid Leukemia (AML) with nucleophosmin 1 (NPM1) mutations and Chronic Myeloid Leukemia (CML).^{[1][2]} This document provides detailed application notes and protocols for establishing and utilizing an in vivo xenograft model to evaluate the efficacy of **EAPB0503**. The protocols outlined below are based on established methodologies from preclinical studies.^{[2][3][4][5]}

Mechanism of Action

EAPB0503 exerts its anti-cancer effects through multiple mechanisms. In NPM1-mutated AML, it induces the selective proteasome-mediated degradation of the NPM1c oncoprotein, leading to the restoration of wild-type NPM1 localization in the nucleolus, which in turn triggers cell cycle arrest and apoptosis.^{[2][6]} This process is linked to the activation of the p53 signaling pathway, characterized by the downregulation of its negative regulator HDM2.^{[7][8][9]} Furthermore, **EAPB0503** is a Toll-like receptor (TLR) 7 and 8 agonist, activating downstream MyD88 signaling, which likely contributes to its anti-leukemic effects.^[3] In CML, **EAPB0503** has been shown to decrease BCR-ABL oncoprotein levels and induce apoptosis.^[1]

Data Presentation

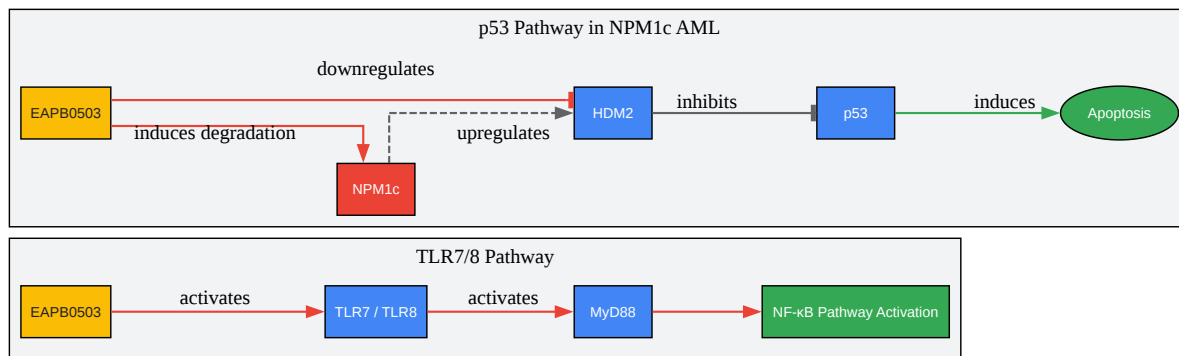
Table 1: Efficacy of EAPB0503 in NPM1c AML Xenograft Model (OCI-AML3 cells)

Parameter	Control Group (Vehicle)	EAPB0503-Treated Group	Reference
Median Survival	~40 days	Up to 100 days (p-value = 0.003)	[2]
Leukemia Burden in Bone Marrow (% hCD45+)	47%	25% (p < 0.05)	[2]
Spleen Weight (mg)	498 mg	90 mg (p < 0.0001)	[9]

Table 2: Efficacy of EAPB0503 in wt-NPM1 AML Xenograft Model (OCI-AML2 cells)

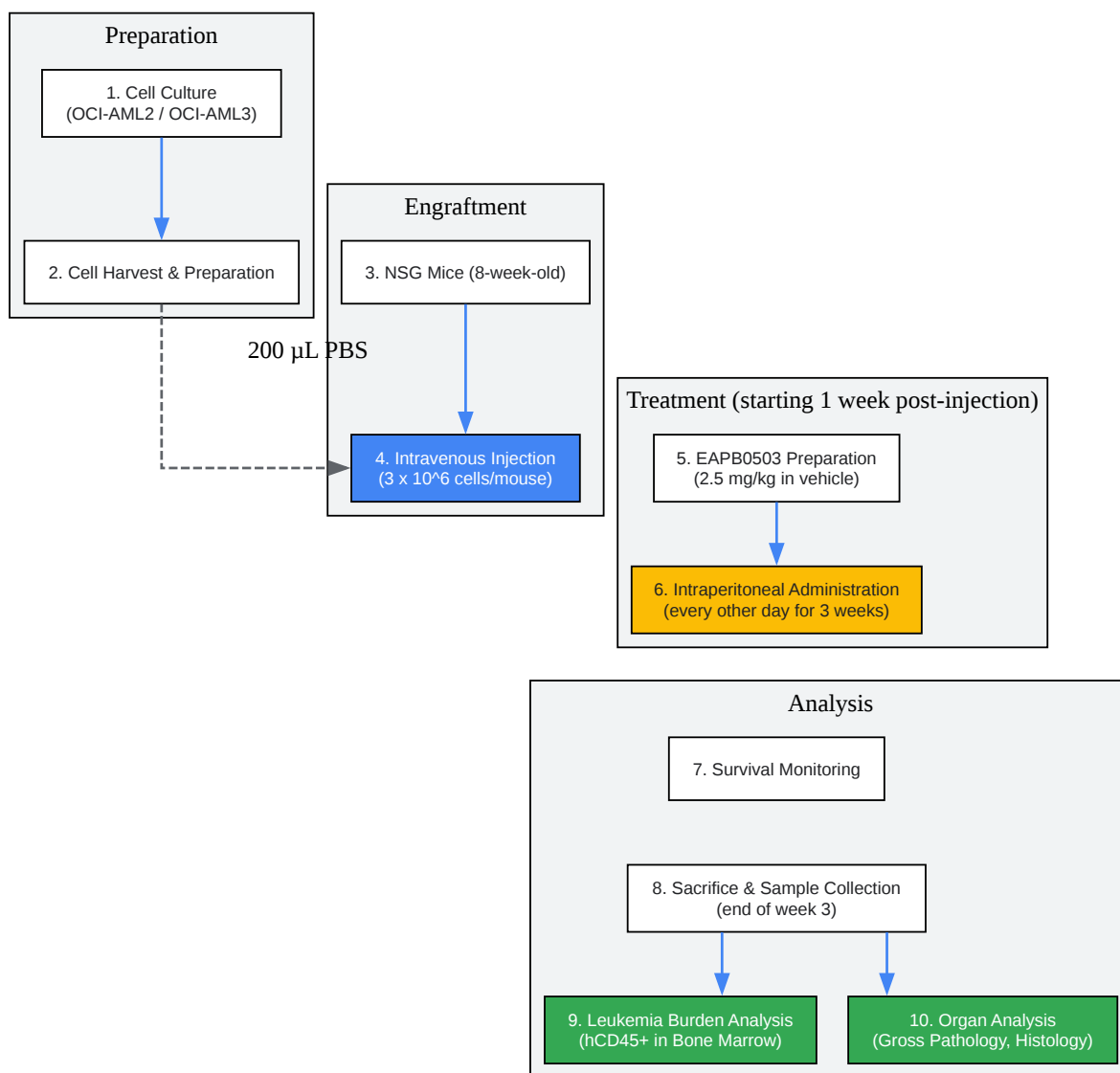
Parameter	Control Group (Vehicle)	EAPB0503-Treated Group	Reference
Median Survival	~45 days	~45 days	[9]
Leukemia Burden in Bone Marrow (% hCD45+)	24%	34%	[2]
Spleen Weight (mg)	313 mg	112 mg (p-value = 0.0014)	[9]

Signaling and Experimental Workflow Diagrams



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Caption: **EAPB0503** mechanism of action in AML.



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Caption: Experimental workflow for the **EAPB0503** xenograft model.

Experimental Protocols

Cell Culture and Preparation

- Cell Lines:
 - OCI-AML3 (NPM1c mutant)
 - OCI-AML2 (wild-type NPM1)
- Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.
- Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
- Cell Harvesting:
 - Culture cells to a density of approximately 1×10^6 cells/mL.
 - Centrifuge the cell suspension at 300 x g for 5 minutes.
 - Discard the supernatant and resuspend the cell pellet in sterile phosphate-buffered saline (PBS).
 - Perform a cell count and viability assessment (e.g., using trypan blue exclusion).
 - Centrifuge the cells again and resuspend in sterile PBS at a final concentration of 15×10^6 cells/mL (for a 200 μ L injection volume to deliver 3×10^6 cells).[2] Keep on ice until injection.

In Vivo Xenograft Establishment and Drug Administration

- Animal Model: 8-week-old NOD/Shi-scid IL2r-gamma-/- (NSG) mice.[2]
- Cell Engraftment:
 - Warm the mice under a heat lamp to dilate the tail veins.

- Inject 200 μL of the cell suspension (3×10^6 cells) intravenously into the lateral tail vein of each mouse.^[2]
- Drug Preparation:
 - Dissolve **EAPB0503** in DMSO to create a stock solution.
 - For injection, dilute the stock solution in an equal volume of a suitable vehicle such as lipofundin.^[2] The final concentration should be calculated to deliver a dose of 2.5 mg/kg.^[2]
- Drug Administration:
 - One week after cell injection, begin treatment.
 - Administer the prepared **EAPB0503** solution (or vehicle control) via intraperitoneal injection every other day for a total of 3 weeks.^{[2][3]}

Efficacy Evaluation

- Survival Study:
 - Monitor a cohort of mice daily for signs of distress, weight loss, and mortality.
 - Record the date of death for each animal to generate Kaplan-Meier survival curves.
- Leukemia Burden Analysis:
 - At the end of the 3-week treatment period, euthanize a cohort of mice.
 - Harvest bone marrow from the femurs and tibias by flushing with PBS.
 - Prepare a single-cell suspension of the bone marrow.
 - Stain the cells with an anti-human CD45 (hCD45) antibody.^[2]
 - Analyze the percentage of hCD45-positive cells by flow cytometry to quantify the leukemia burden.^[2]

- Organ Analysis:
 - At the time of sacrifice, perform a gross pathological examination of organs, particularly the liver and spleen, and record their weights.
 - Fix organs in 10% neutral buffered formalin for histological analysis (e.g., Hematoxylin and Eosin staining) to assess leukemic infiltration.

Conclusion

The in vivo xenograft model using **EAPB0503** is a valuable tool for studying the preclinical efficacy of this compound against AML and CML. The detailed protocols and expected outcomes presented in these application notes provide a framework for researchers to replicate and build upon these findings. The selective and potent activity of **EAPB0503**, particularly in NPM1-mutated AML, warrants further investigation and highlights its potential as a targeted therapeutic agent.[3][7]

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